molecular formula C28H54N4O14S2 B2500769 tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate CAS No. 1630906-77-2

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate

Cat. No.: B2500769
CAS No.: 1630906-77-2
M. Wt: 734.87
InChI Key: JWZXOWLMMHAFHR-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate is a useful research compound. Its molecular formula is C28H54N4O14S2 and its molecular weight is 734.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a structurally similar compound, was synthesized and characterized. The compound was found to crystallize in the monoclinic crystal system and demonstrated weak antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
  • Another derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared using a modified Bruylants approach. The derivative showcased a pharmacologically useful core due to its novel chemistry and synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Structural Analysis

  • The molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, indicating typical bond lengths and angles for this class of piperazine-carboxylate (Mamat et al., 2012).

Biological Evaluation

  • Two derivatives of N-Boc piperazine were synthesized and characterized, and their crystal structure was analyzed. These compounds showed moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

Anticorrosive Properties

  • The synthesis and anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate were studied. It showed an inhibition efficiency of 91.5% at 25 ppm in corrosive media, indicating a potential for protecting carbon steel surfaces from corrosion (Praveen et al., 2021).

Safety and Hazards

The compound is classified as an irritant . Specific hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Properties

IUPAC Name

tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H26N2O5S.C2H2O4/c2*1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18;3-1(4)2(5)6/h2*5-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZXOWLMMHAFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C.CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N4O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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